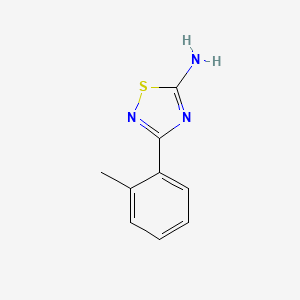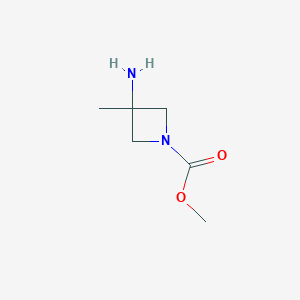![molecular formula C11H22N2 B12827485 N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with tropinone, a key intermediate in the synthesis of tropane alkaloids.
Reductive Amination: Tropinone undergoes reductive amination with diethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step introduces the diethylamino group into the bicyclic structure.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine: This compound has a similar bicyclic structure but with dimethyl groups instead of diethyl groups.
Tropinone: A key intermediate in the synthesis of tropane alkaloids, sharing the bicyclic structure.
Cocaine: A well-known tropane alkaloid with a similar bicyclic structure but different functional groups.
Uniqueness
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, binding affinity to receptors, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N,N-diethyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C11H22N2/c1-3-13(4-2)11-7-9-5-6-10(8-11)12-9/h9-12H,3-8H2,1-2H3 |
InChI Key |
NVTCRWFEIHAKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)
![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)


